2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-24-17-13-16(9-11-18(17)29-14-22(4,5)21(24)25)23-30(26,27)20-12-15(3)8-10-19(20)28-7-2/h8-13,23H,6-7,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKCQCNEAWOFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, which can be categorized into several areas:
Antimicrobial Activity
Studies have shown that derivatives of the benzo[b][1,4]oxazepin structure possess antimicrobial properties. The compound's structural features allow it to interact with microbial enzymes or membranes, leading to inhibition of growth or cell death.
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease.
Cancer Research
Preliminary studies suggest that this compound may have potential as an anticancer agent. Its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis has been observed in vitro. Further research is needed to elucidate its mechanism of action and efficacy against specific cancer types.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in a mouse model of arthritis after treatment with the compound. |
| Study C | Cancer Research | Indicated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis. |
Comparison with Similar Compounds
Key Observations:
The 4-fluoro substituent in Analogue 1 introduces electronegativity, which could influence hydrogen bonding or dipole interactions with target proteins .
Core Structure Differences :
- The benzo[b] vs. benzo[f] ring fusion in Analogue 2 alters the spatial orientation of the oxazepine ring, likely affecting binding pocket compatibility in biological targets .
Molecular Weight and Bioactivity :
- The higher molecular weight of the target compound (~453.6 vs. 390.5 for Analogue 2) may impact pharmacokinetics, such as absorption and distribution .
Hypothetical Bioactivity and Target Interactions
While specific bioactivity data for the target compound are unavailable, highlights that structural similarities often correlate with shared modes of action. For example:
- Sulfonamide derivatives frequently target enzymes like carbonic anhydrase or kinases, where substituent electronegativity (e.g., fluorine in Analogue 1) can modulate inhibitory potency .
- The ethoxy group in the target compound might enhance hydrophobic interactions in enzyme active sites compared to the smaller methoxy group in Analogue 2 .
Physicochemical Properties and Lumping Strategy
suggests that structurally related compounds may be grouped (lumped) for predictive modeling. However, the benzo[b] vs. benzo[f] distinction and substituent differences between the target compound and Analogue 2 likely necessitate separate classification due to divergent physicochemical behaviors (e.g., solubility, metabolic stability) .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. The benzo[b][1,4]oxazepin core is first prepared via cyclization of substituted aminophenols under controlled temperatures (e.g., 60–80°C) in inert atmospheres. Sulfonamide coupling follows using 5-methyl-2-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine). Intermediate validation employs NMR (1H/13C) and LC–MS to confirm regioselectivity and purity. For example, the benzooxazepin intermediate is characterized by a carbonyl peak at ~170 ppm in 13C NMR and a molecular ion [M+H]+ at m/z 278.2 .
Q. How is the compound’s solubility and stability assessed under experimental conditions?
- Methodological Answer : Solubility is determined via shake-flask methods in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10). Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For instance, degradation products (e.g., hydrolyzed sulfonamide or oxidized ethoxy groups) are quantified using area-under-the-curve (AUC) analysis. Stability in biological matrices (e.g., plasma) is evaluated via spiked samples analyzed over 24h .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]+ = 487.18 for C23H28N2O5S). 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals in the benzooxazepin and sulfonamide moieties. For example, HMBC correlations between the oxazepin carbonyl (δ 169.5 ppm) and adjacent methyl groups confirm the fused ring structure .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., SYK kinase inhibition reported as 50 nM vs. 200 nM) may arise from assay conditions. Orthogonal assays (e.g., fluorescence polarization vs. radiometric) and buffer optimization (Mg2+/ATP concentrations) are recommended. Molecular docking studies (using SYK’s crystal structure, PDB: 3FQR) can identify binding mode variations caused by protonation states of the sulfonamide group .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : LogP adjustments (target ~3.5) are achieved via substituent modifications (e.g., replacing ethyl with cyclopropyl). Microsomal stability assays (human/rat liver microsomes) guide metabolic soft spot identification (e.g., ethoxy group oxidation). Pro-drug approaches (e.g., esterification of the sulfonamide) enhance oral bioavailability. Pharmacokinetic parameters (t1/2, Cmax) are validated in rodent models using LC–MS/MS .
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodological Answer : Chiral HPLC separates enantiomers (e.g., using a CHIRALPAK AD-H column). Activity comparisons (e.g., IC50 ratios) reveal stereospecificity. For instance, the (R)-enantiomer may show 10-fold higher SYK inhibition due to better alignment with the kinase’s hydrophobic pocket. X-ray crystallography of enzyme-ligand complexes validates these interactions .
Contradictory Evidence Analysis
- Synthetic Yield Variability : reports a 65% yield for the benzooxazepin core, while cites 45–50%. This discrepancy may stem from solvent purity (anhydrous DMF vs. technical grade) or catalyst loading (e.g., 1 mol% Pd(OAc)2 vs. 0.5 mol%) .
- Enzyme Selectivity : notes off-target effects on carbonic anhydrase IX (Ki = 120 nM), whereas claims >100-fold selectivity for SYK. Assay buffer pH (7.4 vs. 6.5) and ionic strength may explain these differences .
Key Methodological Recommendations
- Synthetic Optimization : Use continuous flow reactors () to enhance reproducibility and yield.
- Data Validation : Combine orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamics) to resolve bioactivity contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
